

R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



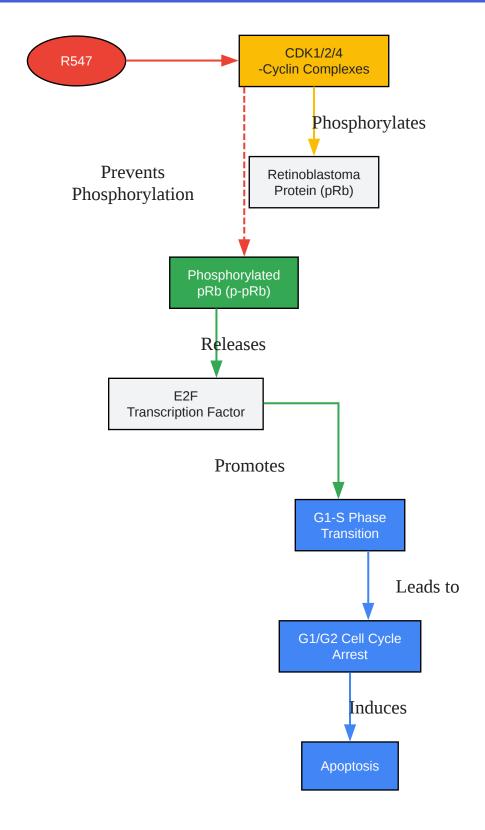
An In-depth Technical Profile for Researchers and Drug Development Professionals

R547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle. [1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. **R547**, a diaminopyrimidine compound, has demonstrated significant antitumor activity in preclinical models and has been evaluated in Phase I clinical trials.[2][3] This document provides a comprehensive technical overview of the preclinical profile of **R547**.

Mechanism of Action

R547 exerts its anti-proliferative effects by selectively targeting and inhibiting the catalytic activity of key CDK complexes, particularly CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[4][5] By binding to the ATP-binding pocket of these kinases, R547 prevents the phosphorylation of their downstream substrates, most notably the retinoblastoma protein (pRb). [1][2] The hypophosphorylated state of pRb prevents the release of the E2F transcription factor, a critical step for the G1-S phase transition, thereby inducing cell cycle arrest at the G1 and G2 phases.[1][2] This cell cycle blockade ultimately leads to the induction of apoptosis in cancer cells.[2]





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Figure 1: R547 Mechanism of Action.

In Vitro Inhibitory Profile



R547 demonstrates high potency against key cell cycle CDKs with Ki values in the low nanomolar range.[2][4] Its selectivity has been confirmed against a large panel of unrelated kinases, where it showed minimal activity.[2][4]

Table 1: Kinase Inhibitory Potency of R547

Kinase/Cyclin Complex	Ki (nM)
CDK1/cyclin B	2 - 3
CDK2/cyclin E	3
CDK4/cyclin D1	1 - 3
CDK7/cyclin H	171
GSK3α	46
GSK3β	260
>120 Unrelated Kinases	>5000

Data compiled from multiple sources.[2][4][5][6]

Cellular Activity

In cellular assays, **R547** effectively inhibits the proliferation of a broad range of human tumor cell lines with IC50 values generally below 0.60 μ M.[2][4] Notably, its antiproliferative activity is independent of the multidrug resistance (MDR) status, p53, or retinoblastoma (pRb) status of the cancer cells.[2][3][4]

Table 2: In Vitro Anti-proliferative Activity of R547

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colorectal Carcinoma	0.08
Various	Colon, Lung, Breast, Prostate, Melanoma	≤ 0.60



Data compiled from multiple sources.[2][4][7]

Preclinical In Vivo Efficacy

R547 has shown significant in vivo antitumor activity in various human tumor xenograft models. [2] Efficacious responses were observed with both daily oral and once-weekly intravenous dosing regimens.[2] A key pharmacodynamic marker, the inhibition of pRb phosphorylation, was observed in tumors at effective doses.[2][4] In the HCT116 human colorectal tumor xenograft model, **R547** demonstrated up to 95% tumor growth inhibition.[4][7]

Clinical Development

R547 entered Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[2][8] While showing some antitumor activity and target engagement, the development of **R547** was reportedly terminated, a fate shared by several other early CDK inhibitors due to challenges with their safety and efficacy profiles.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Kinase Assays (General Protocol)

The inhibitory activity of **R547** against various kinases was likely determined using in vitro kinase assays. A generalized protocol is as follows:

- Reaction Mixture Preparation: A reaction buffer containing the specific CDK/cyclin complex, a phosphate-donating ATP source (often radiolabeled [γ-³²P]ATP), and a substrate (e.g., histone H1 for CDK1 and CDK2, a fragment of pRb for CDK4) is prepared.
- Inhibitor Addition: R547 is serially diluted to various concentrations and added to the reaction mixture.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

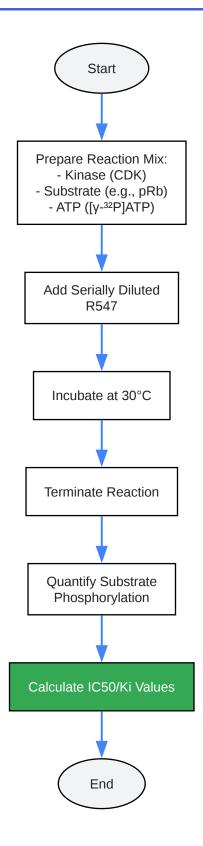






- Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid or by spotting the mixture onto phosphocellulose paper.
- Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter.
- Data Analysis: The percentage of inhibition at each **R547** concentration is calculated relative to a control without the inhibitor. IC50 or Ki values are then determined by fitting the data to a dose-response curve.





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Figure 2: Generalized Kinase Assay Workflow.



Cell Proliferation (MTT) Assay

The anti-proliferative effects of **R547** on tumor cell lines were assessed using the MTT assay.

- Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of R547 or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
- MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting for Phospho-Rb

To confirm the mechanism of action in cells, western blotting is used to detect changes in the phosphorylation status of pRb.

- Cell Lysis: Tumor cells treated with R547 or a control are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

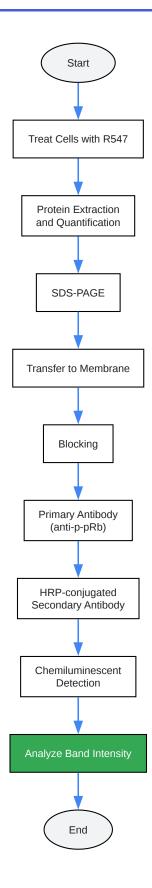
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- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated pRb (at specific CDK phosphorylation sites). A separate blot is often run with an antibody for total pRb or a loading control (e.g., β-actin) for normalization.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
- Analysis: The intensity of the bands corresponding to phospho-pRb is quantified and normalized to the loading control to determine the effect of R547 on pRb phosphorylation.





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Figure 3: Western Blotting Workflow for p-pRb.



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- To cite this document: BenchChem. [R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678716#r547-selective-cdk-inhibitor-profile]

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